molecular formula C8H9ClO B14497280 Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride CAS No. 63127-28-6

Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride

Cat. No.: B14497280
CAS No.: 63127-28-6
M. Wt: 156.61 g/mol
InChI Key: GQCHNYBDJSDCFI-UHFFFAOYSA-N
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Description

Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride typically involves the reaction of Tricyclo[3.1.1.0~3,6~]heptane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride derivative.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used for hydrogenation reactions.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrogenation would result in the addition of hydrogen atoms to the tricyclic structure.

Scientific Research Applications

Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.1.1.0~3,6~]heptane: The parent hydrocarbon structure without the carbonyl chloride group.

    Tricyclo[2.2.1.0~2,6~]heptane: A similar tricyclic compound with a different ring structure.

    Tricyclo[4.1.0.0~2,7~]heptane: Another tricyclic compound with a different arrangement of carbon atoms.

Uniqueness

Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is unique due to its specific tricyclic structure and the presence of the reactive carbonyl chloride group. This combination of features makes it particularly versatile in chemical synthesis and research applications.

Properties

CAS No.

63127-28-6

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

tricyclo[3.1.1.03,6]heptane-6-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-7(10)8-4-1-5(8)3-6(8)2-4/h4-6H,1-3H2

InChI Key

GQCHNYBDJSDCFI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C2(C1C3)C(=O)Cl

Origin of Product

United States

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